molecular formula C4H4N3NaS B11771844 Sodium 2-aminopyrimidine-5-thiolate

Sodium 2-aminopyrimidine-5-thiolate

Cat. No.: B11771844
M. Wt: 149.15 g/mol
InChI Key: XUGWBUPNWMEMMZ-UHFFFAOYSA-M
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Description

Sodium 2-aminopyrimidine-5-thiolate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the second position and a thiolate group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-thiolate typically involves the reaction of 2-aminopyrimidine with sodium thiolate. The process can be summarized as follows:

    Starting Materials: 2-aminopyrimidine and sodium thiolate.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

    Procedure: The 2-aminopyrimidine is dissolved in the chosen solvent, followed by the addition of sodium thiolate. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-aminopyrimidine-5-thiolate undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: The amino and thiolate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonate derivatives.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Sodium 2-aminopyrimidine-5-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-aminopyrimidine-5-thiolate involves its interaction with specific molecular targets and pathways. The compound’s thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction is crucial for its antimicrobial and antiplasmodial activities .

Comparison with Similar Compounds

Uniqueness: Sodium 2-aminopyrimidine-5-thiolate is unique due to the presence of both amino and thiolate groups, which confer specific reactivity and biological activities not observed in similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C4H4N3NaS

Molecular Weight

149.15 g/mol

IUPAC Name

sodium;2-aminopyrimidine-5-thiolate

InChI

InChI=1S/C4H5N3S.Na/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);/q;+1/p-1

InChI Key

XUGWBUPNWMEMMZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)N)[S-].[Na+]

Origin of Product

United States

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